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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of lipids from biological

samples containing Carbon-14 (¹⁴C) tracers. The included methods—Folch, Bligh and Dyer,

and Solid-Phase Extraction (SPE)—are critically evaluated for their application in metabolic

studies where accurate quantification of radiolabeled lipids is paramount.

Introduction
Radiolabeled compounds, particularly those incorporating ¹⁴C, are invaluable tools in drug

development and metabolic research for tracing the fate of molecules in biological systems.

Accurate and efficient extraction of ¹⁴C-labeled lipids from complex biological matrices is a

critical step for subsequent analysis, such as liquid scintillation counting or mass spectrometry.

The choice of extraction method can significantly impact the recovery and quantification of

these lipids. This document outlines and compares three commonly used lipid extraction

methods, providing detailed protocols and guidance for handling radioactive samples.

Comparison of Lipid Extraction Methods
The selection of an appropriate lipid extraction method is crucial for obtaining reliable and

reproducible results. The efficiency of extraction can vary depending on the lipid class and the

sample matrix. Below is a summary of the performance of the Folch, Bligh and Dyer, and Solid-

Phase Extraction (SPE) methods. While direct comparative data on the recovery of specific
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¹⁴C-labeled lipid classes is limited, the following tables provide insights into total lipid recovery

and qualitative comparisons.

Table 1: Quantitative Comparison of Total Lipid Recovery

Method Sample Type Lipid Content
Recovery
Efficiency

Reference

Folch Marine Tissue >2%

Significantly

higher than Bligh

& Dyer

[1][2]

Marine Tissue <2%

No significant

difference with

Bligh & Dyer

[1]

Bligh & Dyer Marine Tissue >2%

Underestimation

up to 50%

compared to

Folch

[1][2]

Fish Muscle Low

Effective for total

lipid

determination

[1]

Solid-Phase

Extraction (SPE)

Liquid Infant

Formula
-

~10% more

recovered than

Röse-Gottlieb

[3]

Human Breast

Milk
-

~25% more

recovered than

Röse-Gottlieb

[3]

Note: The Röse-Gottlieb method is a standard for lipid extraction from dairy products.

Table 2: Qualitative Comparison of Lipid Class Extraction Efficiency
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Method Advantages Disadvantages Best Suited For

Folch

- High recovery for a

broad range of lipid

classes.- Considered

a "gold standard" for

tissue lipid extraction.

[4]

- Labor-intensive and

time-consuming.-

Uses larger volumes

of hazardous

chlorinated solvents.

[4]

- Solid tissues.-

Comprehensive

lipidomics studies.

Bligh & Dyer

- Faster than the

Folch method.- Uses

smaller solvent

volumes.[1]

- May have lower

recovery for non-polar

lipids in high-lipid

samples.[1][2]-

Emulsion formation

can be an issue.[5]

- Biological fluids.-

Samples with low lipid

content.

Solid-Phase

Extraction (SPE)

- High selectivity and

reproducibility.-

Amenable to

automation.- Reduced

solvent consumption

and no emulsion

formation.[6][7]

- Can be more

expensive.- Method

development may be

required for specific

lipid classes.

- Targeted lipidomics.-

High-throughput

sample processing.

Experimental Protocols
Safety Precautions for Handling ¹⁴C-Labeled Samples
Working with ¹⁴C requires adherence to specific safety protocols to minimize exposure and

prevent contamination.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs

of disposable gloves. Change the outer gloves frequently, as some ¹⁴C compounds can

penetrate glove material.

Designated Work Area: Conduct all work with ¹⁴C in a designated and clearly labeled area.

Use absorbent bench liners to contain potential spills.
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Ventilation: Handle potentially volatile ¹⁴C-labeled compounds in a chemical fume hood to

prevent inhalation.

Monitoring: Regularly monitor the work area for contamination using a Geiger counter with a

pancake probe for surface scans and wipe tests counted in a liquid scintillation counter for

greater sensitivity.

Waste Disposal: Dispose of all radioactive waste in appropriately labeled containers

according to your institution's radiation safety guidelines.

Protocol 1: Modified Folch Method for ¹⁴C-Labeled
Lipids
This protocol is adapted from the classic Folch method for the extraction of total lipids from

tissues or cell pellets containing ¹⁴C tracers.

Materials:

Homogenizer

Glass centrifuge tubes with Teflon-lined caps

Chloroform (CHCl₃), analytical grade

Methanol (MeOH), analytical grade

0.9% NaCl solution (or 0.88% KCl)

Nitrogen gas supply

Scintillation vials

Scintillation cocktail

Liquid scintillation counter

Procedure:
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Homogenization:

Weigh the tissue sample (e.g., 1 g) and place it in a glass homogenizer.

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 20 mL for 1 g of tissue).

Homogenize the sample thoroughly until a single-phase solution is formed. For cultured

cells, the cell pellet can be resuspended directly in the chloroform:methanol mixture.

Phase Separation:

Transfer the homogenate to a glass centrifuge tube.

Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).

Vortex the mixture for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10

minutes to separate the phases.

Lipid Phase Collection:

After centrifugation, two distinct layers will be visible: an upper aqueous phase and a lower

organic phase containing the lipids.

Carefully aspirate and discard the upper aqueous phase.

To remove any non-lipid contaminants, gently wash the interface with a small amount of a

1:1 (v/v) methanol:water mixture without disturbing the lower phase, and then remove the

wash.

Solvent Evaporation:

Transfer the lower chloroform phase containing the ¹⁴C-labeled lipids to a clean glass

tube.

Evaporate the chloroform under a gentle stream of nitrogen gas in a fume hood. Avoid

complete dryness to prevent oxidation of lipids.

Quantification:
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Resuspend the dried lipid extract in a known volume of chloroform or a suitable solvent for

further analysis.

Take an aliquot of the resuspended lipid extract and transfer it to a scintillation vial.

Add an appropriate volume of scintillation cocktail.

Measure the radioactivity using a liquid scintillation counter.

Protocol 2: Bligh and Dyer Method for ¹⁴C-Labeled
Lipids
This method is a rapid procedure suitable for extracting lipids from biological fluids and

samples with high water content.

Materials:

Vortex mixer

Glass centrifuge tubes with Teflon-lined caps

Chloroform (CHCl₃), analytical grade

Methanol (MeOH), analytical grade

Distilled water (or 0.9% NaCl)

Nitrogen gas supply

Scintillation vials

Scintillation cocktail

Liquid scintillation counter

Procedure:

Initial Extraction:
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For a 1 mL aqueous sample (e.g., plasma, cell suspension), add 3.75 mL of a 1:2 (v/v)

chloroform:methanol mixture in a glass centrifuge tube.

Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

Phase Separation:

Add 1.25 mL of chloroform and vortex for 30 seconds.

Add 1.25 mL of distilled water (or 0.9% NaCl) and vortex for another 30 seconds.

Centrifuge the mixture at 1000 x g for 5 minutes to facilitate phase separation.

Lipid Phase Collection:

Three layers will be formed: an upper methanol-water layer, a protein disk at the interface,

and a lower chloroform layer containing the lipids.

Carefully collect the lower chloroform phase using a glass Pasteur pipette, avoiding the

protein interface.

Solvent Evaporation:

Transfer the collected chloroform phase to a new glass tube.

Evaporate the solvent under a stream of nitrogen gas.

Quantification:

Reconstitute the lipid extract in a known volume of a suitable solvent.

Transfer an aliquot to a scintillation vial, add scintillation cocktail, and measure the

radioactivity.

Protocol 3: Solid-Phase Extraction (SPE) for ¹⁴C-
Labeled Lipids
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SPE offers a high-throughput and selective method for lipid extraction and fractionation. This

protocol provides a general guideline using a silica-based sorbent.

Materials:

SPE cartridges (e.g., Silica-based)

SPE manifold

Chloroform (CHCl₃)

Methanol (MeOH)

Acetone

Hexane

Nitrogen gas supply

Scintillation vials

Scintillation cocktail

Liquid scintillation counter

Procedure:

Sample Preparation:

Pre-extract lipids from the sample using either the Folch or Bligh and Dyer method to

obtain a crude lipid extract.

Dry the crude extract under nitrogen and reconstitute in a small volume of a non-polar

solvent like hexane or chloroform.

SPE Cartridge Conditioning:

Place the SPE cartridge on the manifold.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15351261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Condition the cartridge by passing through the following solvents sequentially:

3 mL of methanol

3 mL of chloroform

3 mL of hexane

Sample Loading:

Load the reconstituted lipid extract onto the conditioned SPE cartridge. Allow the sample

to pass through the sorbent slowly by gravity or with gentle vacuum.

Washing (Fractionation):

Elute different lipid classes by passing solvents of increasing polarity. The following is an

example for separating neutral lipids and phospholipids:

Neutral Lipids: Wash the cartridge with 5 mL of hexane:diethyl ether (9:1, v/v) to elute

neutral lipids like triglycerides and cholesterol esters. Collect this fraction.

Phospholipids: Wash the cartridge with 5 mL of acetone to remove any remaining non-

polar compounds. Then, elute the phospholipids with 5 mL of methanol. Collect this

fraction separately.

Solvent Evaporation and Quantification:

Evaporate the solvent from each collected fraction under a stream of nitrogen.

Reconstitute the dried lipid fractions in a suitable solvent.

Take aliquots from each fraction for radioactivity measurement using a liquid scintillation

counter.

Diagrams
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Sample Preparation Folch Extraction Analysis
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Caption: Workflow for the Folch lipid extraction method.

Sample Preparation Bligh & Dyer Extraction Analysis
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& Vortex

Add Chloroform & Water
& Centrifuge

Collect Lower
Organic Phase

Evaporate Solvent
(Nitrogen Stream) Reconstitute Lipids Liquid Scintillation

Counting

Click to download full resolution via product page

Caption: Workflow for the Bligh & Dyer lipid extraction method.

Sample Preparation Solid-Phase Extraction Analysis

Crude Lipid Extract
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Caption: Workflow for Solid-Phase Extraction (SPE) of lipids.
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Caption: mTOR pathway in acetate-driven lipid synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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